2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential antimicrobial, antifungal, and anticancer activities.
Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone
- 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenylacetamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O2S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-8-6-11(7-9-12)17-15(19)10-21-16-18-13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
RIMHUSYAFMOAAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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